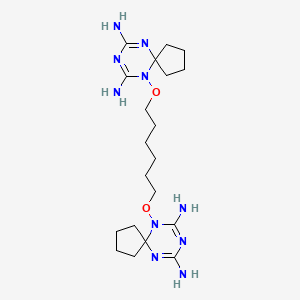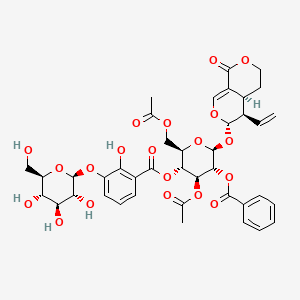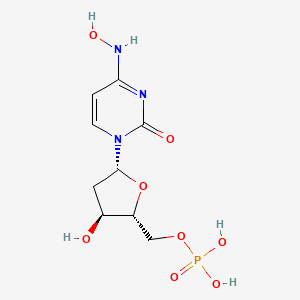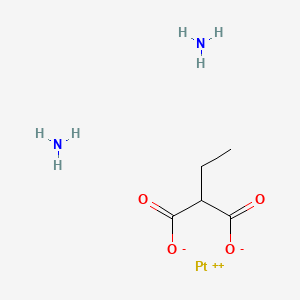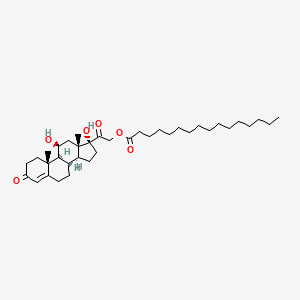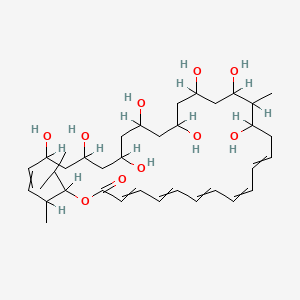
1H-ベンゾイミダゾール-2-カルボン酸
概要
説明
1H-benzimidazole-2-carboxylic acid is a benzimidazolecarboxylic acid.
科学的研究の応用
ランタノイド配位化合物
1H-ベンゾイミダゾール-2-カルボン酸は、一連のランタノイド配位ポリマーを合成するために使用されてきました {svg_1}. これらのポリマーは、元素分析、IR分光法、単結晶X線回折、熱分析、および様々な分光技術によって完全に特徴付けられています {svg_2}. それらは、歪んだ格子を持つ2D波状層構造を特徴としています {svg_3}.
ルミネッセンス発光帯
ランタノイド配位ポリマーは、室温で可視領域または近赤外領域に相当するランタノイドイオンの特徴的なルミネッセンス発光帯を示します {svg_4}. 特に、ある化合物は固体状態で明るい緑色のルミネッセンスを示します {svg_5}.
エネルギー移動機構
これらのランタノイド配位ポリマーにおけるエネルギー移動機構は、説明され、議論されています {svg_6}. これは、特定の光学的特性を持つ新しい材料の開発のための貴重な洞察を提供する可能性があります。
腐食防止剤
1H-ベンゾイミダゾール-2-カルボン酸を含むベンゾイミダゾールは、文献において、鋼、純粋な金属、および合金の腐食防止剤として言及されています {svg_7}. それらは、1 M HCl、1 M HNO3、1.5 M H2SO4などの非常に攻撃的な腐食性の酸性媒体、塩基性媒体、0.1 M NaOH、または塩溶液において効果的です {svg_8}.
有機合成における生物学的材料
1H-ベンゾイミダゾール-2-カルボン酸の誘導体である1H-ベンゾイミダゾール-2-カルボキサミド(BC)は、多くの場合、有機合成において化学的および生物学的材料として使用されます {svg_9}. それは、有糸分裂A-1(Pin1)で決して相互作用しないタンパク質の潜在的な阻害剤の設計における初期の前駆体として適用されてきました {svg_10}.
薬理学的用途
1H-ベンゾイミダゾール-2-カルボン酸を含むベンゾイミダゾール化合物は、様々な薬理学的用途があることが報告されています {svg_11}. これらには、抗菌、降圧、抗増殖、駆虫、抗ウイルス、および抗感染特性が含まれます {svg_12}.
作用機序
Target of Action
1H-Benzimidazole-2-carboxylic acid primarily targets Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and turnover.
Mode of Action
It’s known that benzimidazoles can interact with their targets through various mechanisms, includingnucleophilic addition to protonated carboxylic acids . This interaction can lead to significant changes in the target protein’s function, potentially altering cellular processes.
生化学分析
Biochemical Properties
1H-Benzimidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, 1H-Benzimidazole-2-carboxylic acid can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of 1H-Benzimidazole-2-carboxylic acid on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1H-Benzimidazole-2-carboxylic acid can induce apoptosis by activating specific signaling pathways and upregulating pro-apoptotic genes . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, 1H-Benzimidazole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of DNA polymerase, an enzyme crucial for DNA replication, by binding to its active site . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to its anticancer properties. Additionally, 1H-Benzimidazole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Benzimidazole-2-carboxylic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. Long-term studies have also indicated that 1H-Benzimidazole-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity without a corresponding increase in therapeutic benefits .
Metabolic Pathways
1H-Benzimidazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the urine . The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, leading to altered cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The localization and accumulation of 1H-Benzimidazole-2-carboxylic acid in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1H-Benzimidazole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA replication . In the mitochondria, it can influence mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
特性
IUPAC Name |
1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSYTACTOMVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283447 | |
| Record name | 2-Carboxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2849-93-6 | |
| Record name | 1H-Benzimidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzimidazolecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZIMIDAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59S3E32RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)

